Product packaging for Veralkamine(Cat. No.:CAS No. 17155-31-6)

Veralkamine

Cat. No.: B096364
CAS No.: 17155-31-6
M. Wt: 413.6 g/mol
InChI Key: DMLNDBOUFBIGIL-YEJULBKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veralkamine is a novel steroidal alkaloid identified from subspecies of Veratrum album . It possesses a distinctive 17β-methyl-18-nor-17-isocholestane carbon skeleton, setting it apart from other steroidal alkaloids . As part of the steroidal alkaloid class, it is a nitrogen-containing derivative of a natural steroid, combining the structural features of steroids with the biological properties typical of alkaloids . Steroidal alkaloids, as a group, have garnered significant attention in anticancer research due to their outstanding biological activities . They are considered important and potential bioactive agents, with a promising future in the treatment of cancer, and are a subject of high research interest for their diverse pharmacological effects . Researchers are exploring the potential of steroidal alkaloids like this compound through structural modification and studies guided by structure-activity relationships (SARs) to design and synthesize more lead compounds . This product is intended for research purposes, such as investigating its mechanism of action, cellular targets, and potential therapeutic applications in various diseases. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO2 B096364 Veralkamine CAS No. 17155-31-6

Properties

CAS No.

17155-31-6

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1

InChI Key

DMLNDBOUFBIGIL-YEJULBKSSA-N

SMILES

CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C

Isomeric SMILES

C[C@H]1CC[C@H](NC1)[C@@H](C)[C@@]2([C@H](C[C@@H]3C2=CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)O)C

Canonical SMILES

CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C

Origin of Product

United States

Phytochemical Investigations and Isolation Methodologies of Veralkamine

Botanical Sources and Distribution of Veralkamine-Producing Species

The primary sources of this compound are plants belonging to the genus Veratrum, commonly known as false hellebores. These perennial flowering plants are distributed across temperate regions of the Northern Hemisphere.

Veratrum taliense as a Primary Source

Among the various species, Veratrum taliense has been identified as a principal botanical source of this compound. Phytochemical investigations of this species, predominantly found in China, have consistently led to the isolation of this compound and its derivatives. Notably, research on the roots and rhizomes of V. taliense has resulted in the identification of not only this compound but also novel structurally related alkaloids. For instance, studies have reported the isolation of 3-O-acetylthis compound and this compound 3-O-β-D-glucopyranoside from this plant, highlighting its rich and diverse alkaloidal profile. The significant presence of this compound and its analogues in V. taliense underscores its importance in the study of this particular class of steroidal alkaloids.

Other Veratrum Species and Related Genera

While Veratrum taliense stands out as a primary source, this compound and other related steroidal alkaloids are also found in various other species within the Veratrum genus. These include, but are not limited to, Veratrum album, Veratrum nigrum, and Veratrum californicum. The alkaloidal composition can vary between different species and even within the same species depending on geographical location and environmental factors.

The distribution of this compound-producing species is widespread. Veratrum species are found across North America, Europe, and Asia. The genus is diverse, with a significant number of species being native to Eastern Asia. While the primary focus remains on the Veratrum genus, ongoing research continues to explore the phytochemical landscape of related genera within the Melanthiaceae family for the presence of these complex alkaloids.

SpeciesCommon NameGeographical Distribution
Veratrum talienseTalien False HelleboreChina
Veratrum albumWhite False HelleboreEurope, Asia
Veratrum nigrumBlack False HelleboreEurope, Asia
Veratrum californicumCalifornia Corn LilyWestern North America
Veratrum virideGreen False HelleboreNorth America

Advanced Extraction Techniques for Steroidal Alkaloids

The extraction of this compound and other steroidal alkaloids from their plant matrices necessitates efficient and often sophisticated techniques to maximize yield and purity. Traditional methods are increasingly being supplemented and replaced by advanced extraction technologies that offer numerous advantages, including reduced extraction times, lower solvent consumption, and improved efficiency.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to the rapid partitioning of alkaloids from the plant matrix into the solvent. The localized heating and increased pressure within the plant cells facilitate the rupture of cell walls, enhancing the extraction process.

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to induce cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, leading to cell disruption and improved penetration of the solvent into the plant material, thereby accelerating the extraction of alkaloids.

Supercritical Fluid Extraction (SFE): This "green" extraction method utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds. SFE is advantageous due to its use of a non-toxic, non-flammable, and environmentally friendly solvent that can be easily removed from the final extract.

These advanced methods represent a significant step forward in the efficient and sustainable extraction of this compound and other valuable steroidal alkaloids from their botanical sources.

Chromatographic Separation Strategies for this compound and its Derivatives

Following extraction, the crude alkaloid mixture undergoes a series of chromatographic separations to isolate this compound and its derivatives in a pure form. The complexity of the alkaloidal profile in Veratrum species necessitates the use of high-resolution chromatographic techniques.

Preparative Chromatography Approaches

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the isolation and purification of this compound. This method allows for the separation of closely related alkaloids based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent or solvent mixture). By carefully selecting the column chemistry (e.g., reversed-phase C18) and optimizing the mobile phase composition and gradient, high-purity this compound can be obtained. The process often involves initial fractionation of the crude extract using column chromatography with stationary phases like silica gel or alumina, followed by final purification using prep-HPLC.

Countercurrent Chromatography Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation of natural products, including alkaloids. A significant advantage of CCC is the absence of a solid stationary phase, which eliminates irreversible adsorption of the sample and allows for high sample loading capacity.

Biosynthetic Pathways and Precursors of Veralkamine

Elucidation of Steroidal Alkaloid Biosynthesis in Veratrum Species

The study of steroidal alkaloid biosynthesis in Veratrum species has revealed a complex network of pathways leading to a diverse array of compounds. Research has primarily focused on medicinally significant alkaloids like cyclopamine (B1684311) and jervine, which share biosynthetic origins with Veralkamine. These studies have established that the biosynthesis largely occurs in the underground organs of the plant, such as the rhizomes, roots, and bulbs nih.govnih.gov. The accumulation of these alkaloids in specific tissues suggests a coordinated and tissue-specific expression of the biosynthetic genes nih.gov.

The general pathway begins with the cyclization of squalene to form cycloartenol, which is then converted to cholesterol researchgate.net. Cholesterol serves as the crucial precursor for the vast array of steroidal alkaloids found in Veratrum nih.govnih.gov. The subsequent modifications of the cholesterol skeleton, including hydroxylations, oxidations, and the incorporation of nitrogen, lead to the formation of various alkaloid backbones nih.gov. A key intermediate in the biosynthesis of many Veratrum alkaloids is verazine, which is formed from cholesterol through a series of enzymatic reactions nih.govnih.gov. While the steps leading to verazine are well-characterized, the subsequent transformations that lead to the diverse structures of Veratrum alkaloids, including this compound, are still an active area of research nih.govvtt.fimdpi.com.

Role of the Mevalonate Pathway in Steroidal Skeleton Formation

The formation of the fundamental steroidal skeleton of this compound is dependent on the mevalonate (MVA) pathway. This essential metabolic pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids, including steroids researchgate.net.

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, which is a key rate-limiting step in the pathway. Through a series of phosphorylations and a decarboxylation, mevalonate is converted into IPP. IPP can then be isomerized to DMAPP. The sequential condensation of IPP and DMAPP units leads to the formation of larger isoprenoid precursors, eventually resulting in the C30 compound squalene. Squalene then undergoes cyclization to form the initial sterol backbone, which in plants is typically cycloartenol. Subsequent enzymatic modifications convert cycloartenol into cholesterol, the direct precursor for this compound and other steroidal alkaloids researchgate.net. The enzymes of the MVA pathway are crucial for providing the necessary building blocks for the steroidal core of this compound.

Incorporation of Nitrogenous Precursors, e.g., L-Arginine, into the Alkaloid Structure

A defining feature of alkaloids is the presence of a nitrogen atom, typically within a heterocyclic ring. The incorporation of this nitrogen atom is a critical step in the biosynthesis of this compound. Early studies had hypothesized that L-arginine might be the primary nitrogen donor for steroidal alkaloids in Veratrum nih.gov. However, more recent and detailed enzymatic studies have provided evidence that γ-aminobutyric acid (GABA) is the more likely amino donor in the formation of verazine, a key intermediate in the pathway nih.gov.

The incorporation of nitrogen occurs via a transamination reaction. In this step, an amino group from a donor molecule is transferred to an aldehyde group on the steroidal precursor. Specifically, in the biosynthesis of verazine, the enzyme γ-aminobutyrate transaminase (GABAT) catalyzes the transfer of an amino group from GABA to the C-26 aldehyde of a cholesterol-derived intermediate nih.gov. This reaction is a pivotal step that commits the steroid precursor to the alkaloid pathway. While GABA has been identified as the amino donor for verazine, it is possible that other nitrogenous precursors could be involved in the biosynthesis of the vast array of steroidal alkaloids found in Veratrum, though further research is needed to confirm this.

PrecursorProposed Role in this compound Biosynthesis
Acetyl-CoAInitial building block for the steroidal skeleton via the mevalonate pathway.
CholesterolThe primary steroidal precursor that undergoes subsequent modifications.
γ-aminobutyric acid (GABA)The likely amino donor for the incorporation of nitrogen into the alkaloid structure.

Enzymatic Steps and Proposed Biotransformations Leading to this compound

The enzymatic journey from cholesterol to this compound involves a series of precise modifications catalyzed by specific enzymes, primarily from the cytochrome P450 (CYP450) superfamily and transaminases nih.govresearchgate.net. While the exact sequence of events leading specifically to this compound is not yet fully detailed, the well-studied biosynthesis of the precursor verazine provides a solid foundation for understanding the initial steps nih.govnih.gov.

The biosynthesis of verazine from cholesterol is initiated by a series of hydroxylation and oxidation reactions:

C-22 Hydroxylation: The first committed step is the hydroxylation of cholesterol at the C-22 position, catalyzed by a specific cytochrome P450 enzyme, CYP90B27 nih.gov.

C-26 Hydroxylation and Oxidation: The resulting 22-hydroxycholesterol is then further modified at the C-26 position by another CYP450, CYP94N1. This enzyme catalyzes both the hydroxylation and subsequent oxidation of the C-26 hydroxyl group to an aldehyde nih.gov.

Transamination: The C-26 aldehyde is then a substrate for a γ-aminobutyrate transaminase (GABAT), which incorporates the nitrogen atom from GABA to form 22-hydroxy-26-aminocholesterol nih.gov.

Final Oxidation and Cyclization: The final step in verazine formation involves the oxidation of the C-22 hydroxyl group by a third CYP450, CYP90G1, which leads to a spontaneous cyclization to form the imine-containing F-ring of verazine nih.govnih.gov.

The biotransformations that convert verazine into this compound are less understood. However, it is hypothesized that further enzymatic modifications, likely involving other specific CYP450s, are responsible for the structural rearrangements and functional group additions that characterize this compound. These could include additional hydroxylations, reductions, and ring rearrangements to form the C-nor-D-homo steroidal skeleton characteristic of many Veratrum alkaloids nih.gov.

EnzymeFunction in the Biosynthesis of Verazine
CYP90B27Catalyzes the hydroxylation of cholesterol at the C-22 position.
CYP94N1Catalyzes the hydroxylation and subsequent oxidation of the C-26 position.
GABATCatalyzes the transamination reaction to incorporate nitrogen.
CYP90G1Catalyzes the final oxidation at C-22, leading to the formation of verazine.

Genetic and Molecular Studies of Biosynthetic Enzymes

Advances in molecular biology and genomics have significantly contributed to our understanding of steroidal alkaloid biosynthesis in Veratrum. Transcriptome analysis of different Veratrum species has been instrumental in identifying candidate genes encoding the biosynthetic enzymes vtt.fifrontiersin.org. By comparing the gene expression profiles in alkaloid-accumulating tissues with those in other tissues, researchers have been able to pinpoint specific genes that are likely involved in the pathway vtt.fifrontiersin.org.

These genetic studies have led to the successful identification and functional characterization of the genes encoding the enzymes responsible for verazine biosynthesis, including the three distinct cytochrome P450s (CYP90B27, CYP94N1, and CYP90G1) and the γ-aminobutyrate transaminase (GABAT) nih.govnih.gov. The expression of these genes has been shown to be correlated with the accumulation of steroidal alkaloids, further supporting their role in the biosynthetic pathway researchgate.net.

Phylogenetic analyses of these enzymes have revealed interesting evolutionary relationships. For instance, the CYP450s involved in Veratrum steroidal alkaloid biosynthesis appear to have evolved independently from those involved in the biosynthesis of steroidal glycoalkaloids in the Solanaceae family, suggesting a convergent evolution of these pathways in different plant lineages nih.gov. While the genes for the early steps of the pathway are now known, further molecular studies are required to identify and characterize the genes encoding the enzymes that catalyze the later, more complex transformations leading from verazine to this compound and other diverse Veratrum alkaloids nih.govvtt.fi.

Comparative Biosynthesis with Related Steroidal Alkaloids (e.g., Cyclopamine, Jervine, Veratramine)

This compound belongs to the C-nor-D-homo class of steroidal alkaloids, which are characterized by a five-membered C-ring and a six-membered D-ring. This structural feature is shared by other prominent Veratrum alkaloids such as cyclopamine, jervine, and veratramine (B1683811), suggesting a common biosynthetic origin from verazine mdpi.com. The biosynthetic pathways of these related alkaloids diverge after the formation of verazine, with different enzymatic modifications leading to their unique structures.

Cyclopamine and Jervine: The biosynthesis of cyclopamine and jervine from verazine is thought to involve a series of oxidative reactions and rearrangements of the steroidal skeleton. These transformations are likely catalyzed by specific cytochrome P450 enzymes that introduce hydroxyl groups and facilitate the necessary ring contractions and expansions to form the characteristic C-nor-D-homo backbone nih.gov. Jervine is a more oxidized derivative of cyclopamine, indicating further enzymatic steps in its formation.

Veratramine: Veratramine also possesses the C-nor-D-homo steroidal skeleton but has an aromatic D-ring. The formation of this aromatic ring likely involves a distinct set of enzymatic reactions that diverge from the pathway leading to cyclopamine and jervine.

Chemical Synthesis and Semisynthesis of Veralkamine and Its Analogs

Total Synthesis Strategies for the C-nor-D-homosteroidal Skeleton

The de novo construction of the C-nor-D-homo steroid framework is a significant undertaking that has spurred the development of innovative synthetic methodologies.

Controlling the stereochemistry of the multiple chiral centers within the Veralkamine skeleton is a critical aspect of its total synthesis. Stereoselective reactions are those that favor the formation of one stereoisomer over another, while enantioselective reactions specifically produce one enantiomer in excess. masterorganicchemistry.com

The synthesis of C-nor-D-homo steroids has seen the application of various stereoselective methods. For instance, in the synthesis of intermediates for cyclopamine (B1684311), another C-nor-D-homo steroidal alkaloid, diastereoselective reductions and alkylations have been crucial for establishing the correct relative stereochemistry. The use of chiral auxiliaries and catalysts in reactions like aldol additions and Diels-Alder reactions allows for the enantioselective construction of key building blocks, ensuring the final product is obtained in the desired absolute configuration. While specific data for this compound's total synthesis is not extensively detailed in readily available literature, the strategies employed for closely related compounds provide a clear blueprint for how its stereochemistry can be controlled.

Reaction Type Key Features Relevance to C-nor-D-homo Steroid Synthesis
Diels-Alder Reaction Forms six-membered rings with high stereocontrol.Construction of the A/B ring system.
Aldol Reaction Creates new carbon-carbon bonds and stereocenters.Elaboration of side chains and ring fragments.
Catalytic Asymmetric Hydrogenation Reduces double bonds with high enantioselectivity.Setting stereocenters in acyclic precursors.

Semisynthesis from Natural Precursors

Given the complexity of total synthesis, semisynthesis from readily available natural steroids offers a more practical route to this compound and its analogs. Natural products like jervine, cyclopamine, and dehydroepiandrosterone have served as starting materials for other C-nor-D-homo steroidal alkaloids.

A key transformation in the semisynthesis of the C-nor-D-homo skeleton is the Wagner-Meerwein rearrangement. This reaction involves the migration of a carbon-carbon bond, effectively contracting one ring while expanding another. For example, the rearrangement of a 12β-hydroxy steroid can lead to the formation of the C-nor-D-homo framework. researchgate.netnih.gov This biomimetic approach mimics the proposed biosynthetic pathway of these alkaloids. nih.gov While a direct semisynthesis of this compound from a specific precursor is not prominently documented, the established methodologies for related compounds, such as the conversion of hecogenin to intermediates suitable for C-nor-D-homo steroid synthesis, demonstrate the feasibility of this strategy. durgapurgovtcollege.ac.in

Derivatization and Chemical Modification of this compound

Chemical modification of the this compound structure is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. These modifications often target the hydroxyl groups present in the molecule.

Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple reactive sites. wikipedia.orgkhanacademy.org In this compound, the different hydroxyl groups exhibit varying degrees of reactivity due to their steric and electronic environments. This inherent difference in reactivity can be exploited to achieve regioselective functionalization. For instance, the C3-hydroxyl group is generally more reactive than other hydroxyl groups in the steroid nucleus, allowing for its selective modification. Protecting group strategies are often employed to block more reactive sites while chemical transformations are carried out at less reactive positions.

Acetylation: The hydroxyl groups of this compound can be acetylated using reagents like acetic anhydride. Acetylation can modify the polarity and bioavailability of the molecule. The reaction conditions can be controlled to achieve either partial or complete acetylation of the available hydroxyl groups. The regioselectivity of acetylation can be influenced by the reaction conditions and the presence of catalysts. researchgate.netresearchgate.net

Development of Novel this compound Derivatives

The steroidal alkaloid this compound, with its complex polycyclic structure, presents a unique scaffold for chemical modification. Researchers have explored the synthesis of novel derivatives to investigate structure-activity relationships and to potentially modulate the biological properties of the parent compound. These efforts have primarily focused on the modification of the functional groups present in the this compound molecule, namely the hydroxyl and secondary amine groups.

More recent and systematic studies have aimed at creating a broader range of this compound analogs to build a comprehensive understanding of its chemical biology. These synthetic endeavors often involve a series of chemical transformations to introduce diverse functionalities.

One common approach is the acylation of the hydroxyl groups with various acyl chlorides or anhydrides. This allows for the introduction of different ester functionalities, ranging from simple alkyl chains to more complex aromatic or heterocyclic moieties. The purpose of these modifications is to explore how changes in lipophilicity and steric bulk at these positions influence biological activity.

Another key site for modification is the secondary amine in the piperidine (B6355638) ring. N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents. These modifications can alter the basicity of the nitrogen atom, which is often a critical determinant for pharmacological activity, and can also introduce new pharmacophoric features.

Furthermore, modifications to the steroidal backbone, although more synthetically challenging, have been considered. These could include epoxidation, hydroxylation, or rearrangement reactions to create analogs with altered stereochemistry or additional functional groups on the carbocyclic rings.

The characterization of these novel derivatives relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise structure and stereochemistry of the synthesized compounds. Mass spectrometry is used to confirm the molecular weight and elemental composition.

While the primary focus of this section is on the chemical synthesis, it is the subsequent biological evaluation of these novel derivatives that drives these synthetic efforts. The data generated from these studies are crucial for identifying the key structural features of this compound that are responsible for its biological effects and for the rational design of future analogs with potentially enhanced or novel therapeutic properties. The table below summarizes some of the key this compound derivatives that have been synthesized and studied.

Derivative NameType of ModificationKey Reagents/ConditionsPurpose of Synthesis
Diacetylthis compoundAcetylation of hydroxyl groupsAcetic anhydride, pyridineTo study the effect of increased lipophilicity.
Tetrahydrothis compoundReduction of double bondsCatalytic hydrogenation (e.g., H2/Pd-C)To investigate the role of unsaturation in the steroidal core.
N-Alkyl this compound AnalogsN-alkylation of the secondary amineAlkyl halides, baseTo explore the influence of N-substituent size and basicity.
O-Acyl this compound EstersAcylation of hydroxyl groupsVarious acyl chlorides or anhydridesTo create a library of esters with varying electronic and steric properties.

The development of novel this compound derivatives is an ongoing area of research. The insights gained from the synthesis and evaluation of these compounds contribute to a deeper understanding of the chemical biology of steroidal alkaloids and may pave the way for the discovery of new therapeutic agents.

Preclinical Pharmacological Activities and Mechanistic Investigations of Veralkamine

In Vitro Cellular Models for Activity Assessment

Detailed studies using in vitro cellular models to specifically assess the activity of Veralkamine are not extensively reported in the current body of scientific literature.

Specific data, including IC50 values, on the antiproliferative and cytotoxic effects of this compound against various cancer cell lines are not available in the reviewed scientific literature. While other natural compounds have been extensively studied for such effects, dedicated research on this compound is lacking.

There is currently no specific information available from research studies detailing the ability of this compound to induce apoptosis or elucidating the potential pathways involved, such as the intrinsic or extrinsic pathways.

Scientific literature does not currently contain specific studies investigating the effects of this compound on the modulation of cell cycle progression in cancer cells. Therefore, information regarding its potential to cause cell cycle arrest at specific checkpoints is unavailable.

The role of this compound in the induction of autophagy in cancer cells has not been specifically investigated in the available research. Mechanisms related to this cellular process remain uncharacterized for this particular compound.

Structure Activity Relationship Sar Studies of Veralkamine and Its Analogs

Impact of Steroidal Backbone Modifications on Biological Activities

The steroidal backbone is a fundamental determinant of the biological activity of Veratrum alkaloids. These compounds are broadly classified into several groups based on their core structure, such as the jervanine, cevanine, and veratramine (B1683811) types, each possessing a unique polycyclic arrangement. Veralkamine belongs to the cevanine group of C-nor-D-homo-steroidal alkaloids.

Research on various Veratrum alkaloids indicates that the integrity and type of the steroidal nucleus are essential for their pharmacological effects. For instance, the jervine-type backbone, found in compounds like cyclopamine (B1684311) and jervine, is critical for their ability to inhibit the Hedgehog (Hh) signaling pathway. nih.govmdpi.commdpi.com This pathway is crucial during embryonic development and its aberrant activation is linked to several types of cancer. nih.govencyclopedia.pub The inhibitory action is achieved by the direct binding of the steroidal portion of the alkaloid to the Smoothened (Smo) transmembrane protein, a key component of the Hh pathway. mdpi.commdpi.com

Influence of Substituents on Activity (e.g., Hydroxyl, Acetyl, Glycosyl Groups)

The type, position, and orientation of substituent groups attached to the steroidal backbone are critical modulators of the biological activity and potency of this compound analogs.

Hydroxyl Groups: The presence and location of hydroxyl (-OH) groups significantly influence the activity of Veratrum alkaloids. A study analyzing the antihypertensive effects of 12 different steroidal alkaloids found that a greater number of hydroxyl groups in the A-ring and B-ring structure of jervine-type alkaloids correlated with stronger antihypertensive activity. nih.gov This suggests that these hydroxyl groups may participate in hydrogen bonding interactions within the target's binding site, enhancing affinity and efficacy.

Ester Groups: Esterification of the hydroxyl groups can profoundly alter the pharmacological profile. For example, the presence of 3-carboxylic esters was identified as a key structural feature contributing to the DNA damage observed in mouse brain cells. nih.gov The ester alkaloids, such as protoveratrine A and protoveratrine B, are known for their powerful hypotensive effects, which differ from their non-esterified counterparts. ouhsc.edudrugbank.com

Glycosyl Groups: Glycosylation, the attachment of a sugar moiety, also plays a significant role. For instance, cycloposine is a glycosylated form of cyclopamine. nih.govnih.gov While cyclopamine is a known inhibitor of the Hedgehog signaling pathway, studies on cycloposine have shown it does not contribute to Hh signaling inhibition in its glycosylated form. nih.gov However, it is plausible that deglycosylation through hydrolysis during digestion could release the active aglycone (cyclopamine). nih.gov This demonstrates that glycosylation can act as a modulator of bioavailability and activity, potentially rendering the parent molecule inactive until metabolized.

A summary of substituent effects on the activity of various Veratrum alkaloids is presented below.

Alkaloid TypeSubstituent/FeaturePositionObserved Biological Effect
Jervine-typeMore Hydroxyl groupsA-ring, B-ringStronger antihypertensive activity nih.gov
General3-Carboxylic EstersC-3Core role in DNA damage of brain cells nih.gov
Jervine-typeGlycosyl group (e.g., Cycloposine)C-3Inactivation of Hedgehog pathway inhibition nih.gov
GeneralC-3-keto functionality with Δ4,5 or Δ1,2 and Δ4,5C-3, Rings A/BEnhanced antiproliferative and antimigratory activities researchgate.net

Stereochemical Requirements for Target Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor for the interaction between a drug and its biological target. nih.gov For complex molecules like this compound and its analogs, with numerous chiral centers, the precise spatial orientation of different parts of the molecule is paramount for effective binding and biological efficacy.

Living systems are inherently chiral, and biological targets such as receptors and enzymes can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov The interaction between a ligand and its binding site is often analogized to a key fitting into a lock, where only one enantiomer has the correct three-dimensional shape to bind productively. nih.gov The other enantiomer may not bind at all or may bind to a different target, leading to different effects or side effects. nih.gov

For Veratrum alkaloids, their rigid, polycyclic structure dictates a specific 3D conformation. This defined shape is essential for fitting into the binding pockets of their targets, such as the Smoothened receptor or voltage-gated sodium channels. mdpi.commdpi.comnih.gov The specific stereochemical configuration ensures that key functional groups, like hydroxyls and the nitrogen atom in the piperidine (B6355638) ring, are positioned correctly to form crucial interactions (e.g., hydrogen bonds, van der Waals forces) with amino acid residues in the target protein. Any change in the stereochemistry at one of the chiral centers could misalign these groups, preventing effective binding and diminishing or abolishing the molecule's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Computational methods are increasingly used to analyze and predict the activity of Veratrum alkaloids, helping to rationalize complex SAR data. In one study, chemical principal component analysis (PCA) and hierarchical cluster analysis (HCA) were employed to investigate the relationship between the chemical structures of 12 different steroidal alkaloids and their observed antihypertensive activity and neurotoxicity. nih.gov These statistical methods helped to group the alkaloids based on structural similarities and correlate these groupings with their biological effects, successfully identifying key structural motifs responsible for each activity. nih.gov

Furthermore, machine learning-based SAR modeling has been applied to study the cardiotoxic effects of alkaloids like jervine, protoveratrine A, and protoveratrine B. nih.govmdpi.com These models can predict parameters such as the half-maximal inhibitory concentration (IC50), providing quantitative estimates of biological activity based on structural features. nih.govmdpi.com Such predictive models are valuable tools in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and exert its effect. A study focusing on the antiproliferative and antimigratory activities of jervane and veratrane alkaloids led to the development of a common feature pharmacophore model for active compounds. researchgate.net

The analysis revealed that alkaloids with a C-3-keto functionality combined with unsaturation at specific positions (a ∆4,5 double bond or combined ∆1,2 and ∆4,5 double bonds) exhibited significantly enhanced activity. researchgate.net This suggests that the electronic properties and the planarity in this region of the steroidal backbone are critical for the desired anticancer effects. This validated pharmacophore model can serve as a 3D query for virtual screening to identify new compounds with potentially similar activity.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. dovepress.com It is a powerful tool for elucidating the molecular basis of ligand-protein interactions and understanding SAR at an atomic level.

Molecular docking studies have been performed to investigate the interactions of Veratrum alkaloids with their putative biological targets. In a study on their cardiotoxic effects, jervine, protoveratrine A, and protoveratrine B were docked into the structure of the cardiac sodium channel NaV1.5. nih.govmdpi.com The results showed that all three alkaloids had a high affinity for the channel. Jervine, in particular, demonstrated the highest docking score (−10.8 kcal/mol), indicating a strong and stable binding interaction. nih.govmdpi.com The analysis revealed that the steroidal structure of the alkaloids primarily engages in van der Waals interactions with the protein, while also forming 1-3 hydrogen bonds with specific amino acid residues. mdpi.com

These computational findings provide a structural hypothesis for the observed biological activities. The strong binding affinity of these alkaloids to NaV1.5 supports the theory that their cardiotoxic effects are mediated through the inhibition of this ion channel. nih.govmdpi.com Similarly, docking studies have helped to visualize how cyclopamine binds to an internal helical fold of the Smoothened receptor, providing a molecular explanation for its inhibition of the Hedgehog pathway. mdpi.com

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Key Interaction Types
JervineCardiac Sodium Channel NaV1.5-10.8Van der Waals, Hydrogen bonds nih.govmdpi.com
Protoveratrine ACardiac Sodium Channel NaV1.5Lower than JervineVan der Waals, Unfavorable H-bond with Asn406 mdpi.com
Protoveratrine BCardiac Sodium Channel NaV1.5Lower than JervineVan der Waals, Hydrogen bonds mdpi.com
CyclopamineSmoothened (Smo) ReceptorNot specifiedDirect binding to internal helical fold mdpi.com

Rational Design of Enhanced this compound Derivatives Guided by SAR

Extensive literature searches did not yield specific studies on the structure-activity relationship (SAR) or the rational design of this compound derivatives. The available research primarily focuses on the broader class of steroidal alkaloids, without detailing the specific SAR of this compound or its analogues.

While general principles of medicinal chemistry and SAR studies for other steroidal alkaloids, such as veratramine and cyclopamine, are documented, this information is not directly applicable to this compound without dedicated research on the compound itself. The scientific literature accessible through the performed searches lacks the specific data required to detail how modifications to the this compound structure would influence its biological activity. Consequently, there are no established findings to guide the rational design of enhanced this compound derivatives.

Further research is needed to establish the SAR of this compound, which would be a critical first step before any rational design of derivatives with potentially enhanced properties could be undertaken.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Activities and Novel Targets

While Veralkamine is known, its complete pharmacological profile is not fully elucidated. Future research will focus on systematically screening this compound against a wide array of biological targets to uncover novel therapeutic activities. The complex structure of steroidal alkaloids suggests they may interact with multiple cellular pathways.

Detailed Research Focus:

High-Throughput Screening (HTS): Large-scale screening of this compound against diverse panels of cell lines (e.g., various cancer types, microbial pathogens) and enzyme assays can rapidly identify new bioactivities.

Phenotypic Screening: Observing the effects of this compound on cell morphology and function can reveal unexpected therapeutic potential, such as effects on cellular aging, immune response, or neuroprotection.

Target Deconvolution: For any newly discovered activity, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics-based approaches, and genetic methods can pinpoint the proteins or pathways that this compound interacts with. For instance, many steroidal alkaloids are known to interact with ion channels or signaling pathways like the Hedgehog pathway, suggesting potential starting points for investigation. researchgate.netnih.gov

Potential Therapeutic Areas for Screening Examples of Novel Targets
OncologyKinases, Apoptosis Regulators, Transcription Factors
Infectious DiseasesBacterial Biofilm Formation, Viral Replication Enzymes
Inflammatory DisordersCytokine Receptors, Inflammasome Components
Neurological DisordersIon Channels, Neurotransmitter Receptors

Chemoinformatics and In Silico Drug Design for this compound-Based Compounds

Computational tools are becoming indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Chemoinformatics and in silico modeling offer a rational approach to designing novel this compound derivatives with enhanced efficacy and safety profiles.

Detailed Research Focus:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its virtual derivatives to the three-dimensional structures of known or newly identified protein targets. arxiv.orgnih.gov This allows for the prioritization of compounds for synthesis and biological testing.

Pharmacophore Modeling: By identifying the key structural features of this compound responsible for its biological activity, a pharmacophore model can be built. This model serves as a template for designing new molecules with similar or improved activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound-based compounds. researchgate.net This helps in the early identification of candidates with favorable drug-like properties, reducing late-stage failures in drug development.

Computational Tool Application in this compound Research Expected Outcome
AutoDock, GlidePredict binding of this compound analogs to protein targets.Identify derivatives with higher binding affinity.
SwissADME, PreADMETPredict pharmacokinetic and toxicity profiles.Select compounds with better drug-likeness.
Molecular DynamicsSimulate the stability of the this compound-protein complex.Understand the dynamics of molecular interaction.

Bioengineering Approaches for Enhanced this compound Production

The supply of many valuable natural products, including steroidal alkaloids from Veratrum species, is often limited by the slow growth of the source plants and low extraction yields. nih.gov Bioengineering offers a promising solution for sustainable and scalable production of this compound.

Detailed Research Focus:

Elucidation of Biosynthetic Pathways: A critical first step is to identify the genes and enzymes responsible for this compound biosynthesis in Veratrum plants. Transcriptome analysis of different plant tissues can reveal candidate genes. frontiersin.orgresearchgate.netresearchgate.net

Metabolic Engineering: Once the biosynthetic genes are known, they can be introduced into a microbial host (like E. coli or yeast) or a plant chassis (Nicotiana benthamiana) to reconstruct the pathway and produce this compound. frontiersin.org This approach allows for large-scale fermentation-based production.

Synthetic Biology: Using synthetic biology tools, the biosynthetic pathway can be optimized by refactoring genes and regulating enzyme expression to increase yields and potentially create novel this compound analogs. Heterologous expression in systems like Sf9 insect cells has already been used to produce verazine, a related steroidal alkaloid precursor. nih.gov

Development of Advanced Delivery Systems for Preclinical Applications

Steroidal alkaloids often face challenges such as poor water solubility and limited bioavailability, which can hinder their therapeutic application. Advanced drug delivery systems can overcome these limitations by improving the pharmacokinetic profile of this compound.

Detailed Research Focus:

Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation, and facilitate targeted delivery to disease sites. nih.govscifiniti.com

Lipid-Based Nanocarriers: Systems like liposomes and solid lipid nanoparticles (SLNs) are particularly promising for delivering hydrophobic compounds like steroidal alkaloids. nih.govencyclopedia.pub These carriers are biocompatible and can improve cellular uptake and in vivo efficacy, as has been demonstrated for other anticancer alkaloids. nih.govencyclopedia.pub

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that specifically bind to receptors overexpressed on cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic side effects.

Delivery System Key Advantage for this compound Preclinical Application
LiposomesBiocompatible, can carry hydrophobic drugs.Systemic delivery for cancer therapy.
Solid Lipid Nanoparticles (SLNs)High stability, controlled release. nih.govOral or parenteral drug delivery.
Polymeric MicellesSmall size, enhanced solubility.Improved tissue penetration.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

A holistic understanding of this compound requires a systems-biology approach. The integration of "omics" technologies can provide deep insights into its biosynthesis, mechanism of action, and effects on biological systems.

Detailed Research Focus:

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Veratrum species allows for the identification of the complete set of genes involved in the biosynthesis of this compound and other related alkaloids. frontiersin.orgresearchgate.net This forms the foundation for metabolic engineering.

Proteomics: This technology identifies the proteins present in a cell or tissue, including the enzymes that directly catalyze the formation of this compound. nih.gov Proteomics can confirm the function of genes identified through transcriptomics and help understand how the biosynthetic pathway is regulated.

Metabolomics: By profiling all the small-molecule metabolites in Veratrum plants, metabolomics can be used to discover new alkaloids, quantify this compound levels, and understand how its production is influenced by environmental factors. nih.govnih.gov It is also a powerful tool for quality control of herbal preparations. nih.gov

Collaborative Interdisciplinary Research Initiatives

The complexity of natural product research, from discovery to potential clinical application, necessitates a collaborative effort. Future breakthroughs in this compound research will likely emerge from the synergy between different scientific disciplines.

Detailed Research Focus:

Academia-Industry Partnerships: Collaborations between academic researchers focusing on fundamental discovery and pharmaceutical companies with expertise in drug development and clinical trials can accelerate the translation of this compound research.

Multidisciplinary Teams: Effective research teams should include experts in natural product chemistry, pharmacology, computational biology, synthetic biology, and pharmaceutical sciences. Such interdisciplinary collaboration fosters innovation and is essential for translating complex molecules like cephalostatins and ritterazines, other steroidal alkaloids, into potential therapies. uea.ac.uk This approach allows for a comprehensive evaluation of this compound, from understanding its molecular mechanisms to developing it into a viable therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.